molecular formula C22H17N3O3S B11599007 (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11599007
M. Wt: 403.5 g/mol
InChI Key: WYFQUHVGJVDDRG-UZYLVVNOSA-N
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Description

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a thiazolo-triazine core

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17N3O3S/c1-28-18-12-6-5-10-16(18)11-7-13-19-21(27)25-22(29-19)23-20(26)17(24-25)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3/b11-7+,19-13-

InChI Key

WYFQUHVGJVDDRG-UZYLVVNOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methoxyphenyl precursors with thiazolo-triazine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : A study demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values in the micromolar range:
Cell LineIC50 (µM)
MCF-75.0
PC-34.5
HCT-1166.0

The mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation.

Antimicrobial Properties

The compound has shown promising results in antimicrobial studies:

  • In vitro Studies : Demonstrated effectiveness against a range of bacterial strains.

Anti-inflammatory Effects

Compounds similar to this one have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Material Science Applications

The unique chemical properties of (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione make it a valuable building block in materials science:

  • Polymer Development : Used in synthesizing new polymers with enhanced properties.
  • Coatings : Its chemical stability can be beneficial in developing protective coatings.

Case Study 1: Anticancer Research

A recent study focused on the synthesis of thiazole derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The study highlighted the potential of these derivatives in drug development for cancer therapy.

Case Study 2: Antimicrobial Activity

In another research project, derivatives of the compound were tested against common pathogens. Results indicated a strong inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its complex structure and the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound (2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic molecule that exhibits significant biological activity. Its structure integrates a thiazole and triazine core, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C22H17N3O3S
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : (2Z)-6-benzyl-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

The compound features a benzyl group and a methoxyphenyl group that contribute to its reactivity and biological interactions. The presence of these functional groups enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit anticancer properties. For instance:

  • A study on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values in the micromolar range .
Cell LineIC50 (µM)
MCF-75.0
PC-34.5
HCT-1166.0

The mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation.

Anti-inflammatory Properties

Compounds with similar thiazole and triazine structures have been reported to exhibit anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX-2 .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies. Thiazole derivatives have been noted for their ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

The biological activity of This compound likely involves:

  • Enzyme Inhibition : Interaction with kinases such as DYRK1A has been documented in related compounds.
  • Receptor Modulation : Binding to specific receptors involved in cancer signaling pathways may lead to altered cellular responses.

Case Studies

Several studies have evaluated the efficacy of thiazole and triazine derivatives in preclinical models:

  • Antitumor Efficacy : A study involving a series of thiazoloquinazoline compounds demonstrated significant growth inhibition in multiple human cancer cell lines with minimal toxicity to normal cells .
    • Example Compound : 8-Oxo-thiazoloquinazoline exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells.

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